5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” typically involves multiple steps, including the formation of the azetidine ring, the thiophene substitution, and the oxadiazole ring formation. Common reagents used in these reactions include thiophene derivatives, azetidine precursors, and oxalyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions are common, especially involving the thiophene rings and the azetidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, oxadiazoles are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities due to its structural features.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienyl)-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.
3-(2-Thienyl)-1,2,4-oxadiazole: Another oxadiazole compound with comparable properties.
Azetidine derivatives: Compounds containing the azetidine ring, known for their diverse chemical reactivity.
Uniqueness
The uniqueness of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2.C2H2O4/c1-10-4-5-12(21-10)9-18-7-11(8-18)15-16-14(17-19-15)13-3-2-6-20-13;3-1(4)2(5)6/h2-6,11H,7-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKWCHBWKLDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.